molecular formula C19H16ClN3O2 B3402591 N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1058484-83-5

N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402591
CAS No.: 1058484-83-5
M. Wt: 353.8 g/mol
InChI Key: RZHZWMWARBLKMU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a chemical compound for research use. It belongs to a class of N-arylacetamide derivatives, which are recognized as significant intermediates in organic synthesis with a wide spectrum of potential biological activities . The compound features a pyrimidinone core, a structure motif present in various pharmacologically active molecules. Related pyridazinone and pyrimidinone analogs have been investigated for numerous biological activities, including antioxidant, anti-bacterial, antifungal, and anti-cancer properties . Researchers may utilize this acetamide derivative as a key building block in medicinal chemistry for the development of novel therapeutic agents, or as a probe in biochemical studies to explore enzyme mechanisms and signaling pathways. The structural conformation of similar molecules is often stabilized by intramolecular hydrogen bonds, which can influence their biological activity and interaction with target proteins . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)11-21-18(24)12-23-13-22-17(10-19(23)25)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHZWMWARBLKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidinyl acetamides, characterized by a pyrimidine ring fused with an acetamide moiety. The presence of both benzyl and phenyl groups enhances its biological activity by potentially increasing lipophilicity and facilitating cellular uptake.

Property Value
IUPAC Name This compound
Molecular Formula C19H17ClN3O2
Molecular Weight 367.8 g/mol
CAS Number 1334374-38-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis, mimicking nucleotide structures due to its pyrimidine component.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
  • Potential Anticancer Properties : The structural similarities to known anticancer agents suggest that it may interfere with cancer cell proliferation through similar mechanisms.

Structure-Activity Relationship (SAR)

Research has demonstrated that the position and type of substituents on the phenyl ring significantly influence the biological activity of related compounds. For instance, halogenated phenyl groups enhance lipophilicity, which aids in membrane penetration and increases antimicrobial efficacy .

Key Findings from SAR Studies:

  • Compounds with para-substituted halogens exhibited higher antibacterial activity compared to ortho or meta substitutions.
  • Lipinski's Rule of Five compliance was noted across various derivatives, indicating favorable pharmacokinetic properties .

Case Studies

  • Antimicrobial Evaluation : A study screened a series of N-substituted phenyl chloroacetamides, including derivatives similar to this compound. Results indicated that compounds with enhanced lipophilicity showed improved activity against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro assays have been conducted on various cancer cell lines to evaluate cytotoxic effects. Compounds structurally related to this compound demonstrated significant inhibitory effects on cell viability, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrimidinone ring in the target compound distinguishes it from analogs with pyridazinone (), coumarin (), or pyrazoloquinoxalin () cores. Key differences include:

  • Pyrimidinone (Target): A six-membered ring with two nitrogen atoms and a ketone group.
  • Pyridazinone (): Contains two adjacent nitrogen atoms, increasing polarity and altering binding interactions compared to pyrimidinone.
  • Coumarin () : A fused benzene-pyrone system with conjugated π-electrons, enhancing antioxidant activity via radical scavenging.

Table 1: Comparison of Heterocyclic Cores

Core Structure Nitrogen Atoms Key Functional Groups Biological Relevance Reference
Pyrimidinone 2 Ketone at C6 Enzyme inhibition (e.g., MAOs)
Pyridazinone 2 Ketone at C6 Substrate adaptor inhibition
Coumarin 1 Lactone, ketone Antioxidant activity

Substituent Effects

The 2-chlorobenzyl group in the target compound contrasts with substituents in analogs:

  • Chlorine vs. Other Halogens : The electron-withdrawing chlorine in the benzyl group may enhance metabolic stability compared to fluorine-containing analogs () but reduce solubility.
  • Benzyl vs.

Table 2: Substituent Impact on Properties

Compound Key Substituent Electronic Effects Pharmacokinetic Implications Reference
Target Compound 2-Chlorobenzyl Moderate electron-withdrawing Increased lipophilicity -
Compound Azepan-1-ylsulfonyl Strong electron-withdrawing Enhanced solubility
MAO-A Inhibitor 4-Chlorophenyl Electron-withdrawing Improved enzyme affinity

Q & A

Q. What are the key synthetic strategies for N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by functionalization. For example:

  • Step 1 : Formation of the 6-oxo-4-phenylpyrimidin-1(6H)-yl scaffold via cyclocondensation of substituted amidines with β-keto esters under acidic conditions.
  • Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling if aryl halides are involved).
  • Step 3 : Acetamide linkage formation through acylation with chloroacetyl chloride, followed by purification via column chromatography . Key parameters: Reaction temperature (60–100°C), solvent choice (DMF or dichloromethane), and catalyst selection significantly impact yields.

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

  • NMR Spectroscopy : To confirm the presence of the 2-chlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and acetamide carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR).
  • HPLC : Purity assessment (>95% required for biological assays).
  • Mass Spectrometry : ESI-MS to verify molecular weight (theoretical ~395.8 g/mol) .

Q. What are the physicochemical properties critical for experimental design?

While specific data for this compound is limited, analogs suggest:

PropertyValue/Description
SolubilitySoluble in DMSO, DMF; low in H₂O
LogP (lipophilicity)~3.2 (predicted)
StabilitySensitive to light and humidity
These properties guide solvent selection for assays and storage conditions (−20°C under argon) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up?

  • Temperature Control : Maintain ±2°C of the optimal range to prevent side reactions.
  • Solvent Optimization : Use DMF for polar intermediates and switch to toluene for azeotropic drying in later stages.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency (yields may vary by 15–20%) . Contradiction Alert: recommends dichloromethane, while suggests DMF for similar steps—systematic solvent trials are advised.

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure direct interactions with targets like kinases or GPCRs, resolving discrepancies from indirect assays .

Q. What mechanistic insights are critical for target validation?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2 or PI3K) using fluorogenic substrates.
  • Molecular Dynamics Simulations : Model the compound’s binding to the ATP pocket of kinases, focusing on H-bond interactions with the pyrimidinone core .

Q. How to address low solubility in in vivo studies?

  • Formulation Strategies : Use PEG-400 or cyclodextrin-based carriers to enhance bioavailability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate?

  • In Vitro Microsomal Assays : Compare liver microsomes from human vs. rodent models to assess species-specific degradation.
  • Metabolite ID : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the chlorobenzyl group) .

Q. Discrepancies in cytotoxicity profiles across studies: Causes and solutions?

  • Purity Verification : Contaminants (e.g., unreacted starting materials) may skew results—re-purify via preparative HPLC.
  • Assay Conditions : Standardize ATP-based viability assays (CellTiter-Glo) to minimize plate-reader variability .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen-sensitive intermediates may degrade .
  • Biological Replicates : Use n ≥ 3 for IC₅₀ determinations to account for plate-to-plate variability.
  • Data Reporting : Include raw chromatograms and NMR spectra in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
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N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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